molecular formula C9H9NO2 B1316012 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-98-3

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1316012
Key on ui cas rn: 22245-98-3
M. Wt: 163.17 g/mol
InChI Key: TYNQFYSVGOMKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260316

Procedure details

To a solution of 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline (31.3 g, 177 mmol) in CH2Cl2 (300 mL) at -78° is added BBr3 (33.4 mL, 353 mmol). The reaction mixture is allowed to come to ambient temperature and is stirred for 12 hours. After this time the reaction mixture is cooled to 0° and is subsequently neutralized with 5N NaOH (150 mL) solution and saturated NaHCO3 solution. The resulting precipitate is extracted with hot acetone (4×500 mL) and the combined organics are concentrated in vacuo to give 6-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Quantity
31.3 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2.B(Br)(Br)Br.[OH-].[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
33.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate is extracted with hot acetone (4×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics are concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=1C=C2CCNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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